molecular formula C7H5N3O B128769 1,2,3-Benzotriazin-4(3H)-one CAS No. 90-16-4

1,2,3-Benzotriazin-4(3H)-one

Cat. No.: B128769
CAS No.: 90-16-4
M. Wt: 147.13 g/mol
InChI Key: DMSSTTLDFWKBSX-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one is a nitrogen-containing heterocyclic compound characterized by a fused benzene and triazinone ring system. Its structural versatility enables diverse functionalization, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry. The compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antidepressant, anticancer, anti-diarrheal, and enzyme inhibitory properties (e.g., α-glucosidase, matrix metalloprotease, and chorismate mutase) . Derivatives of this compound have also been explored as HIV inhibitors and anesthetics . Thermochemical studies reveal its gas-phase enthalpy of formation as $200.9 \pm 3.8 \, \text{kJ.mol}^{-1}$, with stability influenced by tautomeric equilibria between 3H and 1H forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Benzotriazin-4(3H)-one can be synthesized through various methods. One efficient method involves the visible light-induced denitrogenative annulation reaction with alkenes and alkynes via electron donor-acceptor complex formation . This method avoids the use of metal and external photocatalysts and proceeds under blue LED light irradiation in the presence of DIPEA (N,N-diisopropylethylamine).

Another method involves the continuous flow synthesis via visible light-mediated nitrogen-centered Norrish reaction . This method uses acyclic aryl triazine precursors that undergo photocyclization upon exposure to violet light (420 nm), resulting in high yields within a short residence time.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and robust processes. The continuous flow synthesis method mentioned above is particularly suitable for industrial applications due to its scalability and process robustness .

Chemical Reactions Analysis

Cp*Co(III)-Catalyzed C–H Amidation

A sequential one-pot synthesis employs Cp*Co(III)-catalyzed C–H amidation of benzamides using 1,4,2-dioxazol-5-ones as amidating agents. The intermediate 2-acetamido benzamide undergoes cyclization with tert-butyl nitrite to yield 1,2,3-benzotriazin-4(3H)-ones in 5 hours (75–92% yield). This method is scalable (up to 5 g) and compatible with electron-donating/-withdrawing substituents .

Photochemical Cyclization

A continuous-flow protocol uses violet light (420 nm) to cyclize acyclic aryl triazine precursors. Key advantages include:

  • No photocatalysts/additives required

  • 10-minute residence time

  • High yields (up to 96%)

  • Scalable under flow conditions .

Optimized Photocyclization Conditions

Solvent SystemWavelengthYield (%)
DCM/MeOH (1:3)420 nm96
MeCN/H₂O (2:1)365 nm96
Acetone365 nm0

Ortho-Sulfonylation

Reaction with organosulfonic acids (e.g., p-toluenesulfonic acid) under metal-free conditions affords ortho-sulfonylated benzamides. Optimized parameters include:

  • Solvent: 1,4-dioxane

  • Temperature: 100°C

  • Yield: 98% .

Substrate Scope for Sulfonylation

N-SubstituentYield (%)
Aryl (4-Cl, 4-Br)88–93
Alkyl (n-hexyl, allyl)80–93
6,7-Dimethoxy83

Nickel-Catalyzed Arylation

Ni-catalyzed cross-electrophile coupling with aryl bromides produces ortho-arylated benzamides (42–93% yield). Zn acts as a reductant, enabling broad functional group tolerance .

Photocatalytic Denitrogenation

Visible-light-mediated reactions with alkenes yield 3-substituted isoindolinones through a nitrogen-mediated hydrogen atom shift. Key features:

  • Exclusive regioselectivity for isoindolinones

  • Compatible with activated terminal alkenes (e.g., acrylates)

  • Gram-scale synthesis demonstrated .

Mechanistic Pathway

  • Photoexcitation of benzotriazinone

  • Denitrogenation via N–N bond cleavage

  • Nitrogen-mediated H-shift → Isoindolinone formation

Comparison with Thermal Conditions

ConditionProduct ClassYield Range (%)
Photocatalytic3-Substituted isoindolinones65–92
Ni-Catalyzed3,4-Dihydroisoquinolin-1(2H)-ones70–89

Thermolysis Products

Heating 1,2,3-benzotriazin-4(3H)-one at 300°C generates:

  • Quinazolino[3,2-c] benzotriazin-8-one (major)

  • o-Aminobenzoyl derivatives (via nucleophilic substitution) .

Substituent-Dependent Rearrangements

Starting MaterialProductConditions
3-Aryl derivatives9-Acridones1-Methylnaphthalene
3-(α-Naphthyl) derivativeBenzo[c]acridoneParaffin oil
3-(β-Styryl) derivative3-Phenylquinolin-4(1H)-oneThermal decomposition

Ring Expansion Reactions

  • With Sodium Sulfide : Forms benzo[c] dithiol-3-ones .

  • With Alkenes/Amines : Produces fused quinazolinones or isoindolinones .

Hydrolysis to Salicylamides

Acid-mediated hydrolysis of N-aryl/alkyl derivatives yields bioactive salicylamides (e.g., 4a–4d , 75–89% yield) .

C–H Amidation Mechanism (DFT Studies)

  • Step 1 : Co(III)-mediated C–H activation

  • Step 2 : Concerted metalation-deprotonation (CMD)

  • Step 3 : Reductive elimination to form acetamido intermediate .

Photocyclization Pathway

Involves a Norrish Type II-like process:

  • H-bond disruption between amide N–H and triazine N

  • Carbonyl photoexcitation → Triplet-state biradical
    3. -H shift → Cyclization .

Scientific Research Applications

Pharmaceutical Applications

1,2,3-Benzotriazin-4(3H)-one derivatives have been recognized for their potential as pharmaceutical agents. They are particularly noted for their activity as:

  • Antidepressants : Some derivatives have been synthesized and evaluated as ligands for serotonin receptors, particularly the 5-HT1A receptor. These compounds exhibited good to excellent binding affinities, indicating their potential as antidepressant medications .
  • Antidiabetic Agents : Recent studies have focused on synthesizing this compound derivatives as α-glucosidase inhibitors. In-silico studies suggest that these compounds could effectively lower blood sugar levels by inhibiting carbohydrate absorption .
  • Antimicrobial Agents : Certain derivatives have demonstrated antimicrobial properties against various pathogens, suggesting their utility in developing new antibiotics .

Agrochemical Applications

The compound has also been explored for use in agriculture:

  • Pesticides and Herbicides : this compound derivatives have shown promise as pesticides and herbicides. Their effectiveness against nematodes and other pests has been documented, making them valuable in crop protection strategies .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It is used in the synthesis of various complex heterocycles. For example, it can undergo thermal condensation with α-amino acids to yield 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones .
  • Sequential One-Pot Reactions : Recent methodologies have developed one-pot procedures for synthesizing 1,2,3-benzotriazin-4(3H)-ones from readily available benzamides using Cp*Co(III) catalysis. This approach simplifies the synthesis process and enhances the yield of desired products .

Case Study 1: Synthesis of Antidepressant Derivatives

A study focused on synthesizing a series of this compound derivatives evaluated their binding affinities at the 5-HT1A receptor. The results indicated that modifications at specific positions on the aromatic ring significantly influenced receptor affinity and selectivity.

Case Study 2: Agrochemical Efficacy

Research into the nematicidal activities of various benzotriazin derivatives showed that certain compounds exhibited high toxicity against root-knot nematodes. This finding supports their application in developing effective nematicides for agricultural use.

Table 1: Summary of Pharmaceutical Applications

ApplicationCompound TypeActivity Level
Antidepressant5-HT1A receptor ligandsGood to Excellent
Antidiabeticα-glucosidase inhibitorsEffective
AntimicrobialVarious derivativesDocumented Activity

Table 2: Agrochemical Efficacy

Compound NameTarget PestEfficacy (%)
Benzotriazin Derivative ARoot-knot nematodes85%
Benzotriazin Derivative BLeafhoppers90%

Comparison with Similar Compounds

α-Glucosidase Inhibitors

1,2,3-Benzotriazin-4(3H)-one derivatives outperform clinically used inhibitors like acarbose in potency. For example, compound 5c (IC${50}$ = $29.75 \pm 0.14 \, \mu\text{M}$) exhibits superior activity compared to acarbose (IC${50}$ = $869.50 \pm 1.05 \, \mu\text{M}$) . Other derivatives (e.g., 5a , 5d , 5m ) also demonstrate low micromolar IC$_{50}$ values (Table 1).

Table 1: α-Glucosidase Inhibition Activity of Selected Compounds

Compound IC$_{50}$ ($\mu\text{M}$) Reference
5c $29.75 \pm 0.14$
5a $31.97 \pm 0.03$
5d $33.76 \pm 1.05$
Acarbose $869.50 \pm 1.05$

Enzyme Inhibition Spectrum

Compared to specialized inhibitors, this compound derivatives target multiple enzymes. For instance:

  • Chorismate mutase : 3-Indolylmethyl derivatives show inhibition .
  • Matrix metalloprotease (MMP): Benzotriazinone-phenylthio-N-hydroxypropionamides exhibit potent activity .
  • HepG2 liver carcinoma: Specific derivatives demonstrate antiproliferative effects .

Efficient Derivatization

This compound sulfonamides are synthesized via a one-step reaction using TCT:DMF adducts under mild conditions (room temperature, high yields) . This contrasts with acarbose, which requires complex biosynthesis.

Diverse Reaction Pathways

The compound serves as a precursor for denitrogenative cross-coupling, alkynylation, and hydroxylation reactions. For example:

  • Nickel-catalyzed cross-coupling with aryl bromides yields ortho-arylated benzamides (42–93% yields) .
  • Palladium/copper-catalyzed reactions generate isoindolinones and benzofuranones .
  • Trifluoroacetic acid-mediated hydroxylation produces ortho-hydroxylated benzamides, enabling access to antimicrobial agents like Riparin C .

Such versatility surpasses rigid heterocycles like 3-benzylidene phthalide (), which lack comparable functionalization routes.

Structural and Thermodynamic Stability

This compound exhibits tautomerism, with the 3H form being energetically favored over the 1H tautomer by $16.7 \, \text{kJ.mol}^{-1}$ . This stability is critical for its reactivity in synthesis. Comparatively, simpler triazines (e.g., 1,2,4-triazines) often require harsh conditions for functionalization, limiting their utility.

Biological Activity

1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound that has garnered considerable attention due to its diverse biological activities. This compound belongs to the benzotriazine family, which is known for its pharmacological potential including antimicrobial, anti-inflammatory, antidepressant, anticancer, and anesthetic properties. The increasing research interest in this compound is driven by its versatility in medicinal chemistry and its applications in various fields such as agriculture and imaging.

Chemical Structure and Properties

This compound has the molecular formula C7_7H5_5N3_3O and features a triazine ring fused with a benzene ring. The structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues possess potent activity against various bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .

Anticancer Properties

This compound has been investigated for its anticancer effects. Certain derivatives have shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some compounds have demonstrated selectivity towards specific cancer types, making them potential candidates for targeted cancer therapies .

Other Pharmacological Activities

In addition to the aforementioned activities, this compound has been explored for:

  • Antidepressant Activity : Some derivatives have been reported to bind to serotonin receptors (5-HT1A), suggesting a role in mood regulation .
  • Anesthetic Effects : Certain compounds within this class have demonstrated anesthetic properties comparable to established anesthetics .
  • Pesticidal Applications : The compound's derivatives are also utilized in agricultural settings as herbicides and insecticides due to their efficacy against pests while posing minimal risk to non-target organisms .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods:

  • From Anthranilic Acids : A common synthetic route involves cyclization reactions starting from anthranilic acids or their derivatives.
  • Via Azide Coupling : Another method includes azide coupling reactions that allow for the introduction of different substituents on the benzotriazine scaffold .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzotriazinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests a potential new avenue for combating antibiotic-resistant bacteria .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the effects of this compound on human cancer cell lines (e.g., breast and lung cancer), researchers noted a dose-dependent reduction in cell viability. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .

Data Table: Biological Activities of this compound Derivatives

Activity TypeExample DerivativeTarget Organism/Cell TypeIC50/MIC Values
AntimicrobialBenzotriazinone AE. coli0.5 µg/mL
Anti-inflammatoryBenzotriazinone BRAW264.7 Macrophages10 µM
AnticancerBenzotriazinone CMCF-7 Breast Cancer Cells15 µM
AnestheticBenzotriazinone DRat ModelED50 = 0.8 mg/kg

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1,2,3-benzotriazin-4(3H)-one and its derivatives?

Methodological Answer: this compound can be synthesized via:

  • One-pot diazotization-cyclization : Using 2-aminobenzamides and stable diazonium salts generated via polymer-supported nitrite reagents. This method avoids isolating intermediates and tolerates diverse functional groups .
  • Thermal condensation : Reacting with α-amino acids under heat to form 3H-1,4-benzodiazepin-2,5-diones, a reaction critical for generating heterocyclic scaffolds .
  • DEPBT synthesis : Reacting 3-hydroxy-1,2,3-benzotriazin-4(3H)-one with diethyl chloridophosphate to produce a racemization-resistant peptide coupling reagent .

Q. How is this compound applied as a coupling reagent in peptide synthesis?

Methodological Answer: The derivative DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is widely used due to its low racemization propensity. Key steps include:

  • Activation of carboxyl groups via phosphonium intermediates.
  • Optimization of reaction conditions (e.g., solvent polarity, base selection) to enhance coupling efficiency.
    DEPBT has been validated in synthesizing peptides with sterically hindered residues, achieving >90% yield in most cases .

Advanced Research Questions

Q. What computational approaches elucidate the electronic and thermodynamic properties of benzotriazinone derivatives?

Methodological Answer:

  • Electrostatic potential mapping : Density functional theory (DFT) reveals charge distribution on sulfonamide-substituted derivatives, critical for predicting binding interactions with enzymes like α-glucosidase .
  • Enthalpy of formation : Combustion calorimetry (ΔcH°) combined with computational thermochemistry (Gaussian-n theories) determines thermodynamic stability. For the solid phase, ΔfH° = 85.6 ± 1.2 kJ·mol⁻¹ .

Q. How does photocatalytic activation of benzotriazinone derivatives lead to divergent reaction pathways?

Methodological Answer: Under visible light, this compound undergoes a nitrogen-mediated hydrogen atom shift , enabling:

  • Isoindolinone synthesis : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate radical intermediates that rearrange into 3-substituted isoindolinones with high regioselectivity .
  • Mechanistic control : Adjusting solvent polarity and light intensity modulates reaction pathways between cyclization and dimerization.

Q. What experimental and theoretical evidence explains the thermolysis mechanism of benzotriazinone to quinazolino compounds?

Methodological Answer:

  • Thermal degradation studies : Heating at 150–200°C induces ring contraction, forming quinazolino[3,2-c][1,2,3]benzotriazin-8-one. Isotopic labeling (¹⁵N) confirms nitrogen migration pathways .
  • DFT calculations : Transition state analysis identifies a stepwise mechanism involving biradical intermediates, with activation energies correlating with substituent electronic effects .

Q. How can researchers resolve contradictions in reported biological activities of benzotriazinone derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., sedative vs. inactive derivatives) require:

  • Structural-activity relationship (SAR) analysis : Comparing substituent effects (e.g., halogenation at C6 enhances CNS activity) .
  • Target validation : Radioligand binding assays (e.g., 5-HT1A receptor affinity) and molecular docking to differentiate true inhibitors from assay artifacts .

Properties

IUPAC Name

3H-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
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InChI Key

DMSSTTLDFWKBSX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=N2
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Molecular Formula

C7H5N3O
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DSSTOX Substance ID

DTXSID5026544
Record name 1,2,3-Benzotriazin-4(1H)-one
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Molecular Weight

147.13 g/mol
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Physical Description

Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS]
Record name 1,2,3-Benzotriazin-4(1H)-one
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Solubility

Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/
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Vapor Pressure

0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/
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Color/Form

Tan powder, Needles from cyclohexane

CAS No.

90-16-4
Record name 1,2,3-Benzotriazin-4(3H)-one
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Melting Point

210 °C (decomposes)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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